5-Bromo-2,6-dihydroxynicotinonitrile
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Overview
Description
5-Bromo-2,6-dihydroxynicotinonitrile is an organic compound with the molecular formula C6H3BrN2O2 It is a derivative of nicotinonitrile, featuring bromine and hydroxyl groups at the 5 and 2,6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dihydroxynicotinonitrile typically involves the bromination of 2,6-dihydroxynicotinonitrile. One common method includes the use of bromine in an organic solvent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the bromination process to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,6-dihydroxynicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Alcohols or amines.
Scientific Research Applications
5-Bromo-2,6-dihydroxynicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dihydroxynicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-aryl benzimidazoles: These compounds also feature a bromine atom and have been studied for their biological activities.
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds have shown potential as anticancer agents.
Uniqueness
5-Bromo-2,6-dihydroxynicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties. Its combination of bromine and hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C6H3BrN2O2 |
---|---|
Molecular Weight |
215.00 g/mol |
IUPAC Name |
5-bromo-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3BrN2O2/c7-4-1-3(2-8)5(10)9-6(4)11/h1H,(H2,9,10,11) |
InChI Key |
RXQOSISJLCVABE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1Br)O)C#N |
Origin of Product |
United States |
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